(2-Chloro-5-fluorophenyl)trimethylsilane
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Overview
Description
(2-Chloro-5-fluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H12ClFSi and a molecular weight of 202.73 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a phenyl ring substituted with chlorine and fluorine atoms. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-fluorophenyl)trimethylsilane typically involves the reaction of (2-Chloro-5-fluorophenyl)magnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-fluorophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The trimethylsilyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
(2-Chloro-5-fluorophenyl)trimethylsilane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Chloro-5-fluorophenyl)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
(2-Fluorophenyl)trimethylsilane: Similar structure but lacks the chlorine atom.
(3-(Benzyloxy)-5-chloro-2-fluorophenyl)trimethylsilane: Contains additional benzyloxy group.
Uniqueness
(2-Chloro-5-fluorophenyl)trimethylsilane is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C9H12ClFSi |
---|---|
Molecular Weight |
202.73 g/mol |
IUPAC Name |
(2-chloro-5-fluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H12ClFSi/c1-12(2,3)9-6-7(11)4-5-8(9)10/h4-6H,1-3H3 |
InChI Key |
ZXYYUPDOVJXWPC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1)F)Cl |
Origin of Product |
United States |
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